molecular formula C12H14Cl2N2O B2862515 (2-Phenoxypyridin-4-yl)methanamine dihydrochloride CAS No. 1989659-70-2

(2-Phenoxypyridin-4-yl)methanamine dihydrochloride

Cat. No. B2862515
CAS RN: 1989659-70-2
M. Wt: 273.16
InChI Key: FVVWCVUBXHKMPI-UHFFFAOYSA-N
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Description

“(2-Phenoxypyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1989659-70-2 . It has a molecular weight of 273.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O.2ClH/c13-9-10-6-7-14-12 (8-10)15-11-4-2-1-3-5-11;;/h1-8H,9,13H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.16 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis
Schiff base compounds related to (2-Phenoxypyridin-4-yl)methanamine derivatives are synthesized for various applications, including the study of their crystal structures to understand molecular configurations. For example, a new Schiff base compound was synthesized to explore its antibacterial activities, showcasing the utility of such compounds in medicinal chemistry and material science (Wang et al., 2008).

Catalytic Applications and Kinase Inhibition
Compounds with structures similar to (2-Phenoxypyridin-4-yl)methanamine dihydrochloride have been identified as potent and selective kinase inhibitors. This includes the discovery of selective inhibitors for the Met kinase superfamily, demonstrating the role of such compounds in developing cancer therapeutics (G. M. Schroeder et al., 2009). Additionally, compounds bearing phenoxypyridinyl motifs have been evaluated as pre-catalysts for polymerization processes, indicating their versatility in catalysis and material science applications (Kyuong Seop Kwon et al., 2015).

Antidepressant Activity
Novel derivatives have been explored for their pharmacological activities, including acting as biased agonists for serotonin receptors with potential antidepressant effects. This demonstrates the importance of such chemical structures in drug discovery and neuroscience (J. Sniecikowska et al., 2019).

Environmental and Microbial Studies
The ability of methanogenic consortia to transform phenolic compounds through carboxylation-dehydroxylation processes underlines the environmental relevance of such chemical structures. It shows the potential for bioremediation and understanding microbial metabolism of aromatic compounds (J. Bisaillon et al., 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use personal protective equipment as required (P280) .

properties

IUPAC Name

(2-phenoxypyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVWCVUBXHKMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenoxypyridin-4-yl)methanamine dihydrochloride

CAS RN

1989659-70-2
Record name (2-phenoxypyridin-4-yl)methanamine dihydrochloride
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